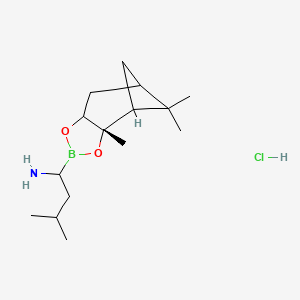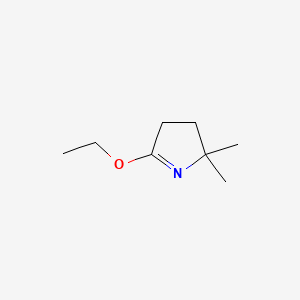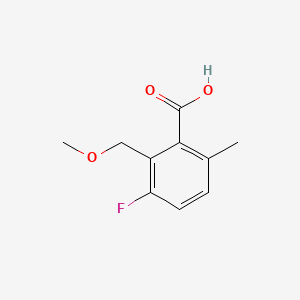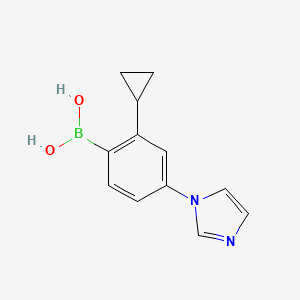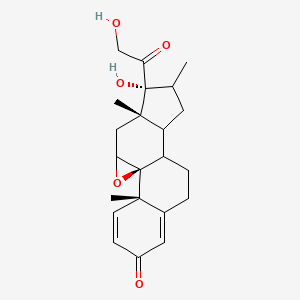
9beta,11beta-Epoxy-17alpha,21-dihydroxy-16beta-methylene-pregna-1,4-diene-3,20-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dexamethasone 9,11-Epoxide is a derivative of dexamethasone, a well-known glucocorticoid used for its anti-inflammatory and immunosuppressive properties. This compound is often encountered as an impurity in commercial preparations of dexamethasone and is formed through autooxidative degradation under alkaline conditions .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Dexamethasone 9,11-Epoxide can be synthesized through microbial fermentation and transformation. One method involves using 16a-methyl-17[alpha],21-dihydroxypregna-4-ene-9,11-epoxy-3,20-dione-21 acetate as a substrate. This substrate undergoes mixed fermentation with Arthrobacter simplex and Bacillus megatherium, combining dehydrogenation and hydrolysis steps to produce the epoxide hydrolysate .
Industrial Production Methods
Industrial production of corticosteroids, including dexamethasone derivatives, often involves microbial transformation processes. These processes utilize microorganisms to convert precursor compounds into the desired corticosteroids through a series of enzymatic reactions .
Analyse Des Réactions Chimiques
Types of Reactions
Dexamethasone 9,11-Epoxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the epoxide group, leading to the formation of different derivatives.
Substitution: The epoxide group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone) and reducing agents like sodium borohydride. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of hydroxylated derivatives, while reduction can yield alcohols or other reduced forms of the compound .
Applications De Recherche Scientifique
Dexamethasone 9,11-Epoxide has several scientific research applications, including:
Chemistry: Used as a reference compound in studies of steroid chemistry and degradation pathways.
Biology: Investigated for its effects on cellular processes and its potential as a tool for studying glucocorticoid receptor interactions.
Medicine: Explored for its potential therapeutic effects and as a model compound for developing new anti-inflammatory drugs.
Industry: Utilized in the production of dexamethasone and other corticosteroids through microbial transformation processes
Mécanisme D'action
The mechanism of action of dexamethasone 9,11-Epoxide involves binding to the glucocorticoid receptor. The drug-receptor complex translocates to the nucleus, where it acts as a transcription factor for target gene expression. This leads to decreased vasodilation, reduced permeability of capillaries, and decreased leukocyte migration to sites of inflammation .
Comparaison Avec Des Composés Similaires
Similar Compounds
Dexamethasone: The parent compound, widely used for its anti-inflammatory and immunosuppressive properties.
Betamethasone: Another glucocorticoid with similar therapeutic effects but different pharmacokinetic properties.
Prednisolone: A related corticosteroid with a similar mechanism of action but different potency and duration of action
Uniqueness
Dexamethasone 9,11-Epoxide is unique due to its formation as an impurity and its specific structural features, such as the epoxide group. This structural difference can influence its reactivity and interactions with biological targets, making it a valuable compound for research and industrial applications .
Propriétés
Formule moléculaire |
C22H28O5 |
|---|---|
Poids moléculaire |
372.5 g/mol |
Nom IUPAC |
(1S,2S,14R,15S)-14-hydroxy-14-(2-hydroxyacetyl)-2,13,15-trimethyl-18-oxapentacyclo[8.8.0.01,17.02,7.011,15]octadeca-3,6-dien-5-one |
InChI |
InChI=1S/C22H28O5/c1-12-8-16-15-5-4-13-9-14(24)6-7-19(13,2)22(15)18(27-22)10-20(16,3)21(12,26)17(25)11-23/h6-7,9,12,15-16,18,23,26H,4-5,8,10-11H2,1-3H3/t12?,15?,16?,18?,19-,20-,21-,22+/m0/s1 |
Clé InChI |
GBDXNHBVYAMODG-YMEOEKFKSA-N |
SMILES isomérique |
CC1CC2C3CCC4=CC(=O)C=C[C@@]4([C@]35C(O5)C[C@@]2([C@]1(C(=O)CO)O)C)C |
SMILES canonique |
CC1CC2C3CCC4=CC(=O)C=CC4(C35C(O5)CC2(C1(C(=O)CO)O)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


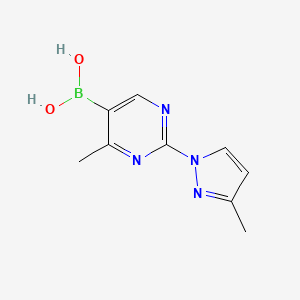
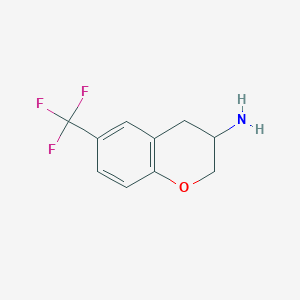
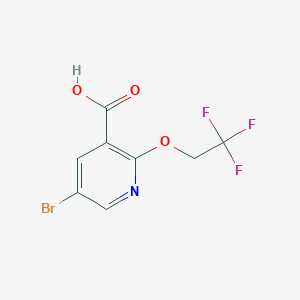
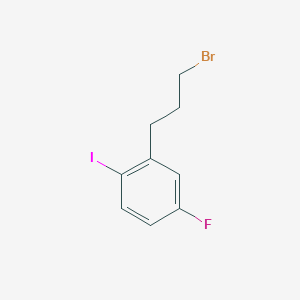
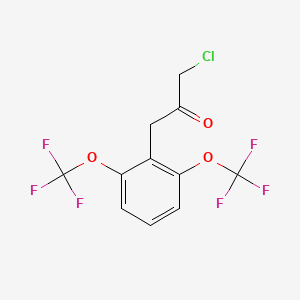
![Methyl 3-[chloro(dimethyl)silyl]propanoate](/img/structure/B14074386.png)
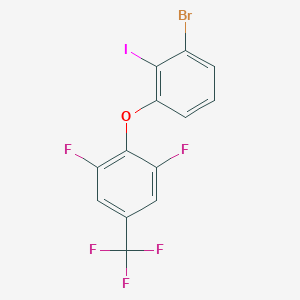
![2,8-Dichloro-N,N-diethylpyrimido[5,4-d]pyrimidin-4-amine](/img/structure/B14074392.png)
![(E)-3-(2-Formyl-1H-benzo[d]imidazol-4-yl)acrylic acid](/img/structure/B14074396.png)
